molecular formula C18H22N4O8 B11482578 ethyl 5-({6-[(Z)-(2-carbamoylhydrazinylidene)methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate

ethyl 5-({6-[(Z)-(2-carbamoylhydrazinylidene)methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate

Cat. No.: B11482578
M. Wt: 422.4 g/mol
InChI Key: SBTLMMKDUPZMDF-SCDVKCJHSA-N
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Description

ETHYL 5-({6-[(Z)-[(CARBAMOYLAMINO)IMINO]METHYL]-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry

Properties

Molecular Formula

C18H22N4O8

Molecular Weight

422.4 g/mol

IUPAC Name

ethyl 5-[[6-[(Z)-(carbamoylhydrazinylidene)methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C18H22N4O8/c1-4-27-17(23)12-6-9(30-22-12)5-10-11(7-20-21-18(19)24)14(26-3)16-15(13(10)25-2)28-8-29-16/h7,9H,4-6,8H2,1-3H3,(H3,19,21,24)/b20-7-

InChI Key

SBTLMMKDUPZMDF-SCDVKCJHSA-N

Isomeric SMILES

CCOC(=O)C1=NOC(C1)CC2=C(C(=C3C(=C2OC)OCO3)OC)/C=N\NC(=O)N

Canonical SMILES

CCOC(=O)C1=NOC(C1)CC2=C(C(=C3C(=C2OC)OCO3)OC)C=NNC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-({6-[(Z)-[(CARBAMOYLAMINO)IMINO]METHYL]-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole intermediate, followed by the introduction of the oxazole ring through cyclization reactions. Key steps include:

    Formation of the Benzodioxole Intermediate: This involves the reaction of appropriate phenolic compounds with methoxy-substituted benzene derivatives under acidic conditions.

    Introduction of the Oxazole Ring: Cyclization reactions using reagents such as hydroxylamine and carboxylic acids under controlled temperature and pH conditions.

    Final Coupling and Esterification: The final step involves coupling the intermediate with ethyl esters under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-({6-[(Z)-[(CARBAMOYLAMINO)IMINO]METHYL]-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

ETHYL 5-({6-[(Z)-[(CARBAMOYLAMINO)IMINO]METHYL]-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.

    Pharmacology: Studied for its interactions with biological targets, including enzymes and receptors.

    Industrial Chemistry: Used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of ETHYL 5-({6-[(Z)-[(CARBAMOYLAMINO)IMINO]METHYL]-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **ETHYL 5-({6-[(Z)-[(CARBAMOYLAMINO)IMINO]METHYL]-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE
  • **METHYL 5-({6-[(Z)-[(CARBAMOYLAMINO)IMINO]METHYL]-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE
  • **PROPYL 5-({6-[(Z)-[(CARBAMOYLAMINO)IMINO]METHYL]-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE

Uniqueness

ETHYL 5-({6-[(Z)-[(CARBAMOYLAMINO)IMINO]METHYL]-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

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